Ethyl 4-[(4-acetylphenyl)amino]-6-ethoxyquinoline-3-carboxylate
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Overview
Description
Ethyl 4-[(4-acetylphenyl)amino]-6-ethoxyquinoline-3-carboxylate is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes an ethoxy group, an acetylphenylamino group, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(4-acetylphenyl)amino]-6-ethoxyquinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction, where an alcohol reacts with an alkyl halide in the presence of a base.
Attachment of the Acetylphenylamino Group: This step involves the acylation of the quinoline core with an acetylphenylamine derivative using acyl chlorides or anhydrides in the presence of a base.
Esterification: The final step is the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(4-acetylphenyl)amino]-6-ethoxyquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which can reduce the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy group or the acetylphenylamino group, where nucleophiles replace the existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Alkyl halides, nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Quinoline N-oxides
Reduction: Alcohol derivatives
Substitution: Various substituted quinoline derivatives
Scientific Research Applications
Ethyl 4-[(4-acetylphenyl)amino]-6-ethoxyquinoline-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Ethyl 4-[(4-acetylphenyl)amino]-6-ethoxyquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, leading to the suppression of cell growth and proliferation.
Comparison with Similar Compounds
Ethyl 4-[(4-acetylphenyl)amino]-6-ethoxyquinoline-3-carboxylate can be compared with other quinoline derivatives, such as:
Chloroquine: Used as an antimalarial drug, chloroquine has a similar quinoline core but different substituents.
Quinoline N-oxides: These compounds have an oxidized nitrogen atom in the quinoline ring, leading to different chemical and biological properties.
Ethyl 4-[(4-methylphenyl)amino]-6-ethoxyquinoline-3-carboxylate: This compound has a methyl group instead of an acetyl group, which can affect its reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to other quinoline derivatives.
Properties
IUPAC Name |
ethyl 4-(4-acetylanilino)-6-ethoxyquinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4/c1-4-27-17-10-11-20-18(12-17)21(19(13-23-20)22(26)28-5-2)24-16-8-6-15(7-9-16)14(3)25/h6-13H,4-5H2,1-3H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEACUVZIOAWJFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C(=CN=C2C=C1)C(=O)OCC)NC3=CC=C(C=C3)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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